2-Bromo-6-methoxy-3-methylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 202.05 g/mol. This compound features a bromine atom and a methoxy group attached to a pyridine ring that also contains a methyl group. The presence of these substituents affects its chemical properties and reactivity, making it an interesting subject for research in organic chemistry and medicinal applications.
These reactions are significant in synthetic organic chemistry, especially for developing pharmaceuticals and agrochemicals.
The synthesis of 2-Bromo-6-methoxy-3-methylpyridine can be achieved through several methods:
2-Bromo-6-methoxy-3-methylpyridine has potential applications in various fields:
Interaction studies focus on how 2-Bromo-6-methoxy-3-methylpyridine interacts with biological systems or other chemical entities. These studies often involve:
Such studies are crucial for understanding the safety and efficacy of compounds intended for therapeutic use.
Several compounds share structural similarities with 2-Bromo-6-methoxy-3-methylpyridine, which may offer comparative insights into its unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-6-(bromomethyl)pyridine | 83004-10-8 | 0.93 |
2-Bromo-6-methylpyridin-4-amine | 79055-59-7 | 0.87 |
2-Bromo-6-methylpyridin-3-amine | 126325-53-9 | 0.87 |
3-Bromo-6-methoxy-pyridine | 10798146 | 0.87 |
These compounds may exhibit varying degrees of biological activity and reactivity due to differences in their substituents or structural configurations, highlighting the uniqueness of 2-Bromo-6-methoxy-3-methylpyridine in terms of its specific applications and interactions within biological systems.
The compound 2-bromo-6-methoxy-3-methylpyridine (CAS 24207-22-5) was first documented in chemical literature in 2006, with its initial structural characterization appearing in PubChem’s database on October 26, 2006. Its synthesis gained prominence through patent CN105017136A, filed in 2015, which described optimized routes for producing brominated methoxypyridine derivatives. The European Chemicals Agency (ECHA) assigned it the identifier 960-796-9, cementing its role in industrial and academic research.
As a trisubstituted pyridine, this compound exemplifies the structural diversity achievable in heterocyclic systems. The bromine atom at position 2, methoxy group at position 6, and methyl group at position 3 create distinct electronic and steric profiles, enabling applications in: